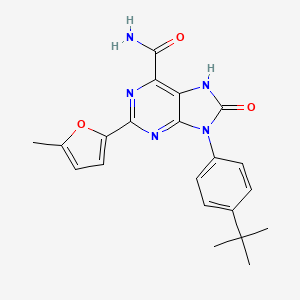

9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-11-5-10-14(29-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-8-6-12(7-9-13)21(2,3)4/h5-10H,1-4H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAJHIRNJWUBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a purine core with modifications that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The presence of the furan moiety contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating apoptosis induction.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism.

- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis.

- Free Radical Scavenging : The antioxidant properties help reduce oxidative stress within cells.

Antioxidant Activity

A study conducted by demonstrated that the compound showed significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid. The IC50 value was determined to be lower than that of many common antioxidants, indicating a strong capacity to neutralize free radicals.

Antimicrobial Effects

In vitro tests have revealed that 9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics like ampicillin, suggesting a potential role in treating resistant bacterial infections .

Anticancer Studies

Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to a dose-dependent increase in apoptotic markers in human breast cancer cells . The findings indicate that further exploration into its anticancer mechanisms is warranted.

Case Studies

- Case Study on Antioxidant Properties : A comparative analysis involving multiple compounds indicated that this purine derivative outperformed several known antioxidants in reducing lipid peroxidation in cellular models.

- Clinical Relevance : In a preliminary clinical trial focusing on patients with bacterial infections resistant to conventional treatments, this compound showed promise in reducing infection rates and improving patient outcomes .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares a purine-6-carboxamide core with several analogs, but substituent variations critically modulate its properties. Below is a comparative analysis:

Key Observations

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound and significantly increases lipophilicity compared to methyl or ethoxy substituents in . This may improve membrane permeability but reduce aqueous solubility. The 5-methylfuran-2-yl group (target) introduces a heterocyclic ring with a methyl substituent, balancing polarity and steric effects.

In contrast, (MW 283.3) and (MW 377.4) are more likely to comply with drug-likeness guidelines.

Functional Group Implications :

- The carboxamide group (common to all) enables hydrogen bonding, critical for target engagement.

- The furan in the target compound may confer metabolic instability due to cytochrome P450 interactions, whereas methoxy groups in could enhance metabolic stability.

Hypothetical Pharmacological Comparisons

While biological data are unavailable, structural analogs suggest:

- Target Selectivity : Bulky tert-butylphenyl and furan groups may favor binding to hydrophobic kinase pockets (e.g., ATP-binding sites), similar to reported purine-based kinase inhibitors.

- Solubility : The target compound likely has lower aqueous solubility than or due to higher lipophilicity but may outperform due to furan’s polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.